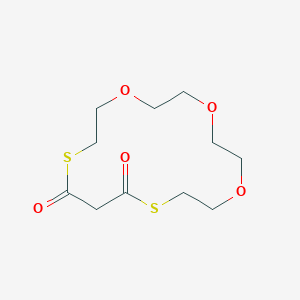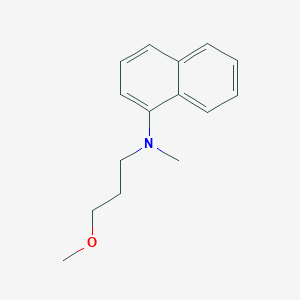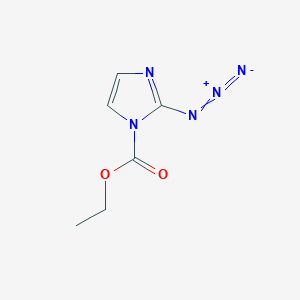
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione is a chemical compound with the molecular formula C₁₁H₁₈O₅S₂. It is a cyclic compound containing oxygen and sulfur atoms within its ring structure.
Vorbereitungsmethoden
The synthesis of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione typically involves the reaction of appropriate diols and dithiols under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired cyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can enhance the stability and bioavailability of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione can be compared with other similar compounds such as:
4,7,10-Trioxa-1,13-tridecanediamine: Used in semiconductor applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Used in spectroscopic studies and as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Known for its complex-forming abilities with various metal ions.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
62786-64-5 |
|---|---|
Molekularformel |
C11H18O5S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1,4,7-trioxa-10,14-dithiacyclohexadecane-11,13-dione |
InChI |
InChI=1S/C11H18O5S2/c12-10-9-11(13)18-8-6-16-4-2-14-1-3-15-5-7-17-10/h1-9H2 |
InChI-Schlüssel |
CJJWYRQLFJYEAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCSC(=O)CC(=O)SCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
